

## A Comparative Guide to the Bioequivalence of Amlodipine Besylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different **Amlodipine Besylate** formulations, a widely prescribed calcium channel blocker for the management of hypertension and angina.[1][2][3] The focus is on presenting supporting experimental data from various studies to aid in research and development.

### In Vitro Bioequivalence and Dissolution Studies

In vitro dissolution studies are a critical component of establishing the pharmaceutical equivalence of different drug formulations. These studies assess the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the dosage form in a specified medium. For **Amlodipine Besylate**, a Biopharmaceutical Classification System (BCS) Class I drug (high solubility, high permeability), in vitro dissolution data can often be used to waive in vivo bioequivalence studies, a practice known as biowaiver.[4][5]

Several studies have evaluated the in vitro equivalence of generic **Amlodipine Besylate** tablets against the innovator product. These studies typically assess dissolution profiles in different pH media (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. The similarity factor (f2) is a key metric used to compare dissolution profiles, with values between 50 and 100 indicating similarity.

Table 1: Summary of In Vitro Dissolution Studies



| Study Reference       | Formulations Compared                                                      | Key Findings                                                                                                                                                        |  |
|-----------------------|----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Al-Gousous et al.     | Generic vs. Innovator<br>(Norvasc® and Amlor®) tablets<br>and capsules     | All tested products were pharmaceutically equivalent based on in vitro drug release profiles, satisfying USP specifications.                                        |  |
| Quispe-Fuentes et al. | Two generic formulations vs.<br>reference drug in Peru                     | Generic formulations demonstrated in vitro bioequivalence to the reference drug based on similarity factor (f2), dissolution efficiency, and mean dissolution time. |  |
| Al-kapsi et al.       | Four generic brands vs.<br>innovator product (Norvasc®)<br>in Saudi Arabia | Tested generic brands met WHO BCS-based biowaiver criteria, ensuring pharmaceutical and therapeutic equivalence without in vivo screening.                          |  |
| Dandam et al.         | Ten brands of Amlodipine 5mg<br>tablets in Northern Nigeria                | Dissolution profiles of all<br>brands were similar to the<br>innovator brand at pH 6.8,<br>while only four were similar at<br>pH 1.2.                               |  |

# In Vivo Bioequivalence and Pharmacokinetic Studies

In vivo bioequivalence studies are conducted in healthy human volunteers to compare the rate and extent of absorption of the active ingredient from different formulations. The key pharmacokinetic parameters measured are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). For two formulations to be considered bioequivalent, the 90%







confidence intervals for the ratio of the geometric means of Cmax and AUC must fall within the range of 80-125%.

Numerous studies have demonstrated the bioequivalence of various generic **Amlodipine Besylate** formulations with the innovator product through randomized, crossover study designs. These studies confirm that generic versions can be used interchangeably with the brand-name drug. Furthermore, studies have also compared different salt forms of amlodipine, such as nicotinate and adipate, with the besylate form, often finding them to be pharmacokinetically equivalent.

Table 2: Summary of Pharmacokinetic Parameters from Bioequivalence Studies



| Study<br>Reference  | Formulation<br>s Compared                                           | Cmax<br>(ng/mL)<br>(Test vs.<br>Reference)   | Tmax (h)<br>(Test vs.<br>Reference) | AUC (0-∞)<br>(ng·h/mL)<br>(Test vs.<br>Reference)    | Bioequivale<br>nce<br>Conclusion                     |
|---------------------|---------------------------------------------------------------------|----------------------------------------------|-------------------------------------|------------------------------------------------------|------------------------------------------------------|
| Park et al.         | Amlodipine Nicotinate vs. Amlodipine Besylate                       | 3.87 vs. 4.01                                | Not specified                       | 190.91 vs.<br>203.15                                 | Equivalent                                           |
| Pico et al.         | Test vs. Reference Amlodipine Besylate                              | 6.8 vs. 7.0                                  | 8.3 vs. 9.0                         | 442.3 vs.<br>439.03                                  | Bioequivalent                                        |
| Sailer et al.       | Vazkor® vs. Originator Amlodipine Besylate                          | 6,183.7<br>(pg/mL) vs.<br>5,366.7<br>(pg/mL) | 5.6 vs. 6.1                         | 267,231.0<br>(pg·h/mL) vs.<br>266,061.7<br>(pg·h/mL) | Bioequivalent                                        |
| Setiawati et<br>al. | Test vs. Reference Amlodipine Besylate                              | 8.08 vs. 8.22                                | 8.0 vs. 8.5                         | 417.86 vs.<br>408.23                                 | Bioequivalent                                        |
| Lee et al.          | S-amlodipine<br>gentisate vs.<br>Racemate<br>amlodipine<br>besylate | Not specified                                | Not specified                       | 129.7 vs.<br>129.0 (AUC0-<br>last)                   | No significant<br>differences in<br>PK<br>parameters |
| Kim et al.          | Amlodipine Adipate vs. Amlodipine Besylate (5mg)                    | Ratio: 0.89                                  | Not specified                       | Ratio: 0.93<br>(AUClast)                             | Similar pharmacokin etic characteristic s            |
| Kim et al.          | Amlodipine<br>Adipate vs.<br>Amlodipine                             | Ratio: 1.09                                  | Not specified                       | Ratio: 1.01<br>(AUClast)                             | Similar<br>pharmacokin<br>etic                       |



Besylate characteristic (10mg) s

# Experimental Protocols In Vitro Dissolution Testing

A standard dissolution test for **Amlodipine Besylate** tablets is performed using a USP Apparatus 2 (paddle method).

- Apparatus: USP Apparatus 2 (Paddle)
- Dissolution Medium: Typically, studies use multiple media to simulate the pH of the gastrointestinal tract, such as 900 mL of 0.01 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
- · Agitation Speed: 50 or 75 rpm.
- Temperature: 37 ± 0.5 °C.
- Sampling Times: Samples are withdrawn at multiple time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) to generate a dissolution profile.
- Analysis: The amount of dissolved amlodipine is quantified using a validated analytical method, typically UV-Vis spectrophotometry at a wavelength of 239 nm or High-Performance Liquid Chromatography (HPLC).

### In Vivo Bioequivalence Study

A typical in vivo bioequivalence study for **Amlodipine Besylate** follows a randomized, two-period, two-sequence, crossover design.

- Study Population: Healthy adult male and/or female volunteers.
- Study Design: A randomized, single-dose, two-period, two-sequence, crossover study is common. Due to the long half-life of amlodipine, a sufficiently long washout period of at least 3 to 4 weeks is required between the two treatment periods.



- Drug Administration: Subjects receive a single oral dose of the test and reference formulations under fasting conditions.
- Blood Sampling: Blood samples are collected at predetermined time points before and up to 144 hours or longer after drug administration.
- Analytical Method: Plasma concentrations of amlodipine are determined using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters Cmax, Tmax, and AUC.
- Statistical Analysis: The log-transformed Cmax and AUC data are analyzed using Analysis of Variance (ANOVA) to determine if the 90% confidence intervals for the ratio of the test and reference products fall within the 80-125% acceptance range.

#### **Visualizations**





Click to download full resolution via product page



Caption: Experimental workflow for assessing the bioequivalence of **Amlodipine Besylate** formulations.





Click to download full resolution via product page

Caption: Logical relationship of the bioequivalence assessment process for **Amlodipine Besylate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and amlodipine nicotinate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Amlodipine Besylate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192989#bioequivalence-studies-of-different-amlodipine-besylate-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com